molecular formula C11H15BrN2 B12997993 3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine

3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine

Cat. No.: B12997993
M. Wt: 255.15 g/mol
InChI Key: ZZTKXPPYNOOJRI-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine typically involves the bromination of 4-methyl-2-(piperidin-1-yl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products: The major products formed from these reactions include various substituted pyridines, piperidine derivatives, and complex aromatic compounds .

Scientific Research Applications

3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The bromine atom and methyl group contribute to the compound’s reactivity and binding affinity, influencing its pharmacological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Bromo-4-methyl-2-(piperidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the piperidine moiety at the 2-position enhances its reactivity and potential as a versatile synthetic intermediate .

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

3-bromo-4-methyl-2-piperidin-1-ylpyridine

InChI

InChI=1S/C11H15BrN2/c1-9-5-6-13-11(10(9)12)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3

InChI Key

ZZTKXPPYNOOJRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)N2CCCCC2)Br

Origin of Product

United States

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